molecular formula C17H18N2O2 B1466139 1-Benzyl-3-nitro-4-phenylpyrrolidine CAS No. 1823551-60-5

1-Benzyl-3-nitro-4-phenylpyrrolidine

Cat. No.: B1466139
CAS No.: 1823551-60-5
M. Wt: 282.34 g/mol
InChI Key: BVUNFAAOQWGVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-nitro-4-phenylpyrrolidine (CAS: 1823551-60-5) is a nitro-substituted pyrrolidine derivative with the molecular formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol . Its structure features a benzyl group at position 1, a nitro group at position 3, and a phenyl ring at position 4 of the pyrrolidine scaffold.

Preparation Methods

Preparation via Dipolar Cycloaddition Using Flow Microreactor Technology

Overview

A prominent method for synthesizing 3-nitropyrrolidines, including 1-Benzyl-3-nitro-4-phenylpyrrolidine, is through a [3+2] dipolar cycloaddition reaction between azomethine ylids and nitroalkenes. This approach has been enhanced by employing flow microreactor technology, which offers improved heat and mass transfer, safer handling of hazardous reagents, and scalability from milligram to gram quantities.

Reaction Setup and Conditions

  • Starting Materials:
    • N-(methoxymethyl)-N-(trimethylsilyl)benzylamine as the dipole precursor.
    • Nitroalkenes as the dipolarophile.
  • Solvent: Acetonitrile (MeCN), typically 0.5 M concentration.
  • Catalyst: Trifluoroacetic acid (TFA) used to activate the dipole precursor.
  • Flow Reactor: Vapourtec R2+/R4 system with a heated coil reactor (10 mL volume).
  • Temperature: 60–120 °C.
  • Residence Time: 30–90 minutes.
  • Purification: The reaction output is passed through a column containing immobilized benzylamine scavenger (QP-BZA) to remove excess nitroalkene, followed by silica gel to remove colored impurities.

Reaction Mechanism and Outcomes

  • The azomethine ylid is generated in situ upon acid activation.
  • The dipole reacts regioselectively with the nitroalkene to form the 3-nitropyrrolidine ring.
  • The reaction proceeds with good yields (>70%) and purity after solvent removal.
  • Diastereomeric mixtures are typically formed, with three main diastereoisomers observed under thermal conditions.
  • Epimerization of stereocenters adjacent to the nitro group can occur during the reaction, leading to additional diastereomers.

Advantages

  • Rapid synthesis with controlled reaction parameters.
  • Improved safety and reproducibility via flow chemistry.
  • Simplified purification using in-line scavengers.
  • Suitable for scale-up and diverse substitution patterns on the pyrrolidine ring.
Parameter Specification
Solvent Acetonitrile (MeCN)
Dipole Precursor N-(methoxymethyl)-N-(trimethylsilyl)benzylamine
Dipolarophile Nitroalkene (varied substitution)
Catalyst Trifluoroacetic acid (TFA)
Temperature Range 60–120 °C
Residence Time 30–90 minutes
Purification Benzylamine scavenger column + silica gel plug
Yield >70%

Source: Stanford research on flow microreactor synthesis of 3-nitropyrrolidines

Synthesis of 4-Phenylpyrrolidine Intermediates Relevant to this compound

While direct preparation of this compound is achieved via cycloaddition, related pyrrolidine derivatives such as 4-phenylpyrrolidone are synthesized through multi-step processes involving alkylation, catalytic hydrogenation, and cyclization. These intermediates provide insight into the preparation of phenyl-substituted pyrrolidines.

Key Steps in 4-Phenylpyrrolidone Synthesis

  • Alkylation: Reaction of benzyl cyanide with ethyl bromoacetate under basic conditions (NaH, KOH, or NaOH) in solvents like tetrahydrofuran (THF) to form 3-cyano-ethyl phenylpropionate.
  • Catalytic Hydrogenation: Raney-Nickel catalyst is used to hydrogenate the nitrile to the corresponding amine (4-amino-3-phenylbutyrate).
  • Cyclization: The amino ester undergoes self-condensation under reflux to form 4-phenylpyrrolidone.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation Benzyl cyanide + ethyl bromoacetate, NaH, THF, RT, 8 h 58.3–82 Molar ratios and base affect yield
Catalytic Hydrogenation Raney-Ni, ethanol, H2 (1 atm), 4 h 71 Efficient reduction step
Cyclization Reflux, self-condensation Not specified Produces 4-phenylpyrrolidone

Optimization Highlights

  • Molar ratios of reagents are critical for maximizing yield and purity.
  • Sodium hydride (NaH) generally provides better yields than KOH or NaOH.
  • The Raney-Ni catalyst loading is optimized to minimize consumption while maintaining yield.
  • The process is amenable to one-pot multistep synthesis, reducing solvent use and simplifying purification.

Source: Chinese patent CN103408480A on 4-phenylpyrrolidone synthesis

Comparative Analysis and Research Findings

Preparation Method Advantages Limitations
Flow Microreactor Dipolar Cycloaddition Fast, scalable, safe, high purity, good yields Diastereomeric mixtures, epimerization issues
Multi-step Alkylation-Hydrogenation-Cyclization Uses readily available materials, mild conditions, industrially scalable Longer process, multiple purification steps

Research Insights

  • Flow chemistry enables rapid access to nitropyrrolidine derivatives with fine control over reaction parameters, crucial for pharmaceutical applications.
  • Epimerization during thermal cycloaddition must be managed to control stereochemistry.
  • The alkylation-hydrogenation-cyclization route provides a robust alternative for producing phenyl-substituted pyrrolidines, serving as intermediates for further functionalization.
  • Both methods emphasize the importance of reaction condition optimization for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-nitro-4-phenylpyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

1-Benzyl-3-nitro-4-phenylpyrrolidine serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for the development of drugs with enhanced efficacy against conditions such as depression and anxiety. Research indicates that this compound can influence neurotransmitter systems, offering potential therapeutic benefits in treating mood disorders .

Case Study: Anti-Alzheimer's Activity

A recent study explored the anti-Alzheimer's activity of this compound alongside other heterocyclic compounds. The compound demonstrated favorable binding affinities in silico against acetylcholinesterase, indicating potential as an anti-cholinesterase agent . This suggests its utility in combating neurodegenerative diseases by inhibiting enzyme activity that contributes to cognitive decline.

Neuroscience Research

Researchers utilize this compound to study its effects on neurotransmitter systems. This research is pivotal for understanding the underlying mechanisms of various psychological conditions and developing targeted therapies. The compound's interaction with specific receptors can lead to insights into treatment strategies for mental health disorders .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating new compounds with desired properties. The synthesis typically involves nucleophilic substitution reactions using starting materials like benzyl bromide and nitrobenzene.

Material Science

The properties of this compound also lend themselves to applications in material science. It can be utilized in developing advanced materials, including polymers that exhibit specific mechanical or thermal characteristics beneficial for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various methods to calibrate instruments and ensure accurate measurements. Its consistent chemical behavior allows researchers to establish reliable protocols for chemical analyses .

The biological activities associated with this compound include:

Activity TypeDescription
AnticancerExhibits dose-dependent inhibition of cell proliferation in melanoma studies.
AntileishmanialSignificant activity against Leishmania species in vitro.
NeuroprotectivePotential to mitigate neuronal damage in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-nitro-4-phenylpyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Properties :

  • Purity: Typically ≥95% (racemic mixture noted in some batches) .
  • Storage: No specific storage guidelines are provided, indicating moderate stability under standard conditions .
  • Availability : Sourced from China, the US, India, and Germany, though stock shortages are common .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine/Piperidine Family

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Source/Reference
1-Benzyl-3-nitro-4-phenylpyrrolidine C₁₇H₁₈N₂O₂ 282.34 Benzyl, nitro, phenyl 95
(3S,4S)-1-Benzyl-3,4-pyrrolidindiol C₁₁H₁₅NO₂ 193.24 Benzyl, diol -
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol C₁₃H₁₉NO₂ 221.30 Benzyl, hydroxymethyl, piperidine -
rac-(3S,4R)-1-Benzyl-3-nitro-4-phenylpyrrolidine C₁₇H₁₈N₂O₂ 282.34 Stereoisomer of target compound 95

Key Observations :

  • Functional Group Impact : The nitro group in this compound enhances electrophilicity compared to hydroxyl or hydroxymethyl substituents in analogues like (3S,4S)-1-Benzyl-3,4-pyrrolidindiol . This difference influences reactivity in synthetic pathways, such as nucleophilic substitutions or catalytic reductions.
  • Stereoisomerism: The racemic mixture (rac-(3S,4R)) noted in some batches contrasts with the trans-isomer (QA-8474, CAS: 756791-42-1) listed by Combi-Blocks . Stereochemical variations may affect biological activity or crystallization behavior.

Comparison with Nitro-Containing Heterocycles

Key Observations :

  • Reactivity : The nitro group at position 3 in this compound enables participation in [1,3]-dipolar cycloadditions, unlike nitro groups in alkenes (e.g., Trans-beta-nitrostyrene) .
  • Pharmaceutical Relevance : Unlike Trans-4-Nitrostilbene (used in photochemistry), the target compound is linked to kinase inhibitor development, as seen in analogues like N-[(3RS,4RS)-1-Benzyl-4-methyl-piperidin-3-yl]-5-nitro... (a p38 MAP kinase inhibitor) .

Biological Activity

1-Benzyl-3-nitro-4-phenylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and therapeutic implications based on available literature and research findings.

Structural Characteristics

This compound features a pyrrolidine ring substituted with a benzyl group and a nitro group at the 3-position. Its molecular formula is C17H18N2O2C_{17}H_{18}N_{2}O_{2} with a molar mass of approximately 286.34 g/mol. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound has been linked to its ability to interact with various cellular pathways, particularly those involved in cancer progression. Research indicates that this compound may act as an inhibitor of the ERK (extracellular signal-regulated kinase) signaling pathway, which is often upregulated in numerous malignancies, including melanoma, thyroid cancer, and colorectal cancer .

Key Findings:

  • ERK Inhibition : The compound has shown potential as an ERK2 inhibitor, which could be beneficial in treating cancers associated with aberrant ERK signaling .
  • Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes some of the biological activities associated with this compound and related compounds:

Activity Observation Reference
ERK Inhibition Significant reduction in ERK activity
Cytotoxicity Induces apoptosis in cancer cells
Antileishmanial Activity Effective against Leishmania spp.
Neuroprotective Effects Potential benefits in neurodegeneration

Case Studies

  • Cancer Research : In studies focused on melanoma, this compound was evaluated for its ability to inhibit cell proliferation. Results indicated a dose-dependent response in reducing cell viability, suggesting its utility as a therapeutic agent against resistant cancer types .
  • Antileishmanial Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited significant activity against both promastigote and amastigote forms of Leishmania, highlighting its potential in treating leishmaniasis .
  • Neuroprotective Studies : Research investigating neurodegenerative diseases indicated that this compound could mitigate neuronal damage, suggesting further exploration into its neuroprotective properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Benzyl-3-nitro-4-phenylpyrrolidine with high purity?

  • Methodological Answer : A common approach involves multi-step nitro-group introduction via nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical, with purity validation using HPLC (C18 column, UV detection at 254 nm). Evidence from rac-(3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine synthesis highlights 95% purity achieved through recrystallization in ethanol . Alternative routes using piperidine intermediates (e.g., 1-benzyl-4-phenylamino-4-piperidinecarboxamide) may require Boc-protection strategies to avoid side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., mean C–C bond length: 0.002 Å, R factor: 0.039) .
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to assign benzyl, phenyl, and nitro-group signals. For example, the nitro group’s deshielding effect shifts protons on adjacent carbons to δ 4.2–4.5 ppm .
  • IR spectroscopy : Confirm nitro-group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

Q. How should researchers handle safety considerations during synthesis?

  • Methodological Answer : Follow SDS guidelines for nitration reactions (e.g., use fume hoods, wear nitrile gloves). For this compound, avoid open flames due to potential exothermic decomposition. Store at 2–8°C under inert gas (N₂/Ar) to prevent nitro-group reduction .

Q. What solvents and conditions optimize solubility for reactivity studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for SN2 reactions. For nucleophilic substitutions, use anhydrous conditions with molecular sieves. Solubility in ethanol (mp 95°C) suggests utility in recrystallization .

Advanced Research Questions

Q. How can contradictions in reported reaction yields (e.g., 60% vs. 85%) be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically. For example, compare Pd/C vs. Raney Ni in hydrogenation steps .
  • Side-reaction analysis : Use LC-MS to detect byproducts (e.g., de-nitro derivatives) from over-reduction.
  • Reproducibility protocols : Standardize solvent drying (e.g., MgSO₄ vs. 3Å molecular sieves) and monitor reaction progress via TLC .

Q. What computational strategies predict regioselectivity in nitro-group functionalization?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energies for nitro-group reduction pathways.
  • Docking studies : If targeting biological activity, simulate interactions with enzymes (e.g., cytochrome P450) to prioritize synthetic modifications .

Q. How can enantiomeric excess (ee) be improved in asymmetric synthesis?

  • Methodological Answer :

  • Chiral catalysts : Test Jacobsen’s Mn-salen complexes or BINOL-derived phosphoric acids for kinetic resolution.
  • Chiral HPLC : Use Chiralpak IA/IB columns to quantify ee. For example, baseline separation of (3S,4R) and (3R,4S) enantiomers may require hexane/isopropanol gradients .

Q. What mechanistic insights explain unexpected thermal instability during storage?

  • Methodological Answer :

  • TGA/DSC analysis : Identify decomposition onset temperatures. For example, nitro compounds often degrade above 150°C.
  • Accelerated aging studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., benzaldehyde) suggest hydrolysis of the benzyl group .

Q. Notes for Methodological Rigor

  • Multi-method validation : Cross-check NMR assignments with 2D COSY/HSQC .
  • Contradiction resolution : Replicate experiments from independent sources (e.g., compare and ) under identical conditions.
  • Ethical compliance : Adhere to institutional safety protocols for nitro compounds, referencing SDS .

Properties

IUPAC Name

1-benzyl-3-nitro-4-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUNFAAOQWGVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (E)-(2-nitrovinyl)benzene (110 g, 0.738 mol) and TFA (8.42 g, 0.073 mol) in DCM (500 mL) was added N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine (351.4 g, 1.476 mol) in DCM (500 mL) drop-wise at 0° C. for a period of 30 min. Then the reaction mixture was stirred at room temperature for 48 h. After completion of the reaction, the mixture was concentrated in vacuo, dissolved in water, and extracted into EtOAc (×2, 1.0 L). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified via flash chromatography (20-80% petroleum ether/EtOAc) to afford (3S and R, 4R and S)-1-benzyl-3-nitro-4-phenylpyrrolidine. MS ESI calc'd. For C17H18N2O2 [M+1]+ 283. found 283.
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
351.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (0.50 g, 2.02 mmol) in CH2Cl2 (15 ml) was added drop wise, over a 30 minutes period, to a stirred solution of ((E)-2-nitro-vinyl)-benzene (0.30 g, 2.02 mmol) and trifluoroacetic acid (0.17 ml, 0.2 mmol) in CH2Cl2 (10 ml) at 0° C. The ice bath was removed, and the solution was stirred at 25° C. for an additional 48 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/H 1:6) afforded 0.38 g (68%) of the title compound as a colorless oil. ES-MS m/e: 283 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-3-nitro-4-phenylpyrrolidine
1-Benzyl-3-nitro-4-phenylpyrrolidine
1-Benzyl-3-nitro-4-phenylpyrrolidine
1-Benzyl-3-nitro-4-phenylpyrrolidine
1-Benzyl-3-nitro-4-phenylpyrrolidine
1-Benzyl-3-nitro-4-phenylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.